molecular formula C21H18FN5O3S B2833923 N-(2,5-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-77-7

N-(2,5-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2833923
CAS No.: 852374-77-7
M. Wt: 439.47
InChI Key: NZJOCPQNCGCILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-fluorophenyl group at position 3 and a thioacetamide linker at position 4. The acetamide moiety is further modified with a 2,5-dimethoxyphenyl group. The fluorine atom and methoxy groups likely enhance lipophilicity and electronic interactions, while the thioether bridge contributes to conformational flexibility.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3S/c1-29-15-6-7-17(30-2)16(11-15)23-19(28)12-31-20-9-8-18-24-25-21(27(18)26-20)13-4-3-5-14(22)10-13/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJOCPQNCGCILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable reagents to form the triazolopyridazine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Attachment of the Dimethoxyphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the dimethoxyphenyl group to the core structure.

    Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioacetamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Sharing the [1,2,4]Triazolo[4,3-b]Pyridazine Core

(a) (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid (E-4b)
  • Structure: Features a propenoic acid substituent and benzoylamino group on the triazolo-pyridazine core.
  • Properties : High melting point (253–255°C), indicating strong crystallinity and stability .
  • Key Difference: The propenoic acid group introduces polarity, contrasting with the thioacetamide linker in the target compound. This difference likely impacts solubility and target specificity.
(b) N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632)
  • Structure : Contains a methyl-substituted triazolo-pyridazine core and a methylphenyl acetamide group.
  • Application : Functional inhibitor of Lin28 proteins, used in developmental biology studies .
  • Key Difference : Lacks the thioether linkage and fluorophenyl group, which may reduce its ability to engage in sulfur-mediated interactions or fluorine-specific binding.

Compounds with Thioacetamide Linkers and Heterocyclic Cores

(a) N-(4-Phenoxyphenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (24)
  • Structure: Triazinoindole core with a phenoxyphenyl acetamide group.
  • Properties : 95% purity, synthesized via coupling reactions .
(b) 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (19)
  • Structure: Pyrimidinone core linked to a trifluoromethylbenzothiazole via thioacetamide.
  • Key Difference: The pyrimidinone core and trifluoromethyl group may confer distinct electronic properties compared to the triazolo-pyridazine and fluorophenyl in the target compound .

Compounds with Sulfonamido and Sulfanyl Modifications

(a) N-(2,5-dimethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide
  • Structure : Includes a sulfonamidoethyl group on the triazolo-pyridazine core.
  • Key Difference : The sulfonamido group introduces additional hydrogen-bonding capability, which may enhance target affinity compared to the fluorophenyl group in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Applications References
N-(2,5-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide Triazolo[4,3-b]pyridazine 3-fluorophenyl, 2,5-dimethoxyphenyl thioacetamide Potential kinase/protein inhibition
E-4b Triazolo[4,3-b]pyridazine Propenoic acid, benzoylamino High thermal stability (mp 253–255°C)
Lin28-1632 Triazolo[4,3-b]pyridazine Methyl core, methylphenyl acetamide Lin28 protein inhibition
N-(4-phenoxyphenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (24) Triazino[5,6-b]indole Phenoxyphenyl acetamide 95% synthetic purity
Compound 19 Pyrimidinone 3,5-dimethoxyphenyl, trifluoromethylbenzothiazole thioacetamide CK1-specific inhibition

Research Findings and Implications

  • Role of Fluorine : The 3-fluorophenyl group in the target compound may enhance binding through hydrophobic and electron-withdrawing effects, a feature absent in methyl-substituted analogs like Lin28-1632 .
  • Thioether Linkage : Compounds with thioacetamide bridges (e.g., 24, 19) demonstrate improved synthetic feasibility (95% purity) and conformational flexibility, critical for target engagement .
  • Methoxy Groups: The 2,5-dimethoxyphenyl substituent likely increases lipophilicity and metabolic stability compared to polar groups like propenoic acid in E-4b .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on available research findings, including its effects on various biological systems and potential mechanisms of action.

Chemical Structure

The compound features a complex structure that includes:

  • A 2,5-dimethoxyphenyl moiety.
  • A triazolo-pyridazine core linked through a thioacetamide group.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Topoisomerase Inhibition : Compounds derived from similar scaffolds have shown selective inhibition of topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to apoptosis in cancer cells at low micromolar concentrations .
  • Reactive Oxygen Species (ROS) Induction : These compounds can increase ROS levels in cancer cells, contributing to their cytotoxic effects .
Activity Mechanism Reference
Topoisomerase InhibitionInduces apoptosis by inhibiting DNA repair mechanisms
ROS InductionCauses oxidative stress leading to cell death

Antibacterial Properties

The compound's structure suggests potential antibacterial activity. Research on related triazole derivatives has demonstrated effectiveness against various bacterial strains. For example:

  • Inhibition of Mycobacterium tuberculosis : Similar compounds showed promising results against Mycobacterium tuberculosis with significant minimum inhibitory concentration (MIC) values .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives based on the triazole scaffold and evaluated their biological activities. The results indicated that specific modifications could enhance anticancer activity while reducing toxicity to normal cells .
  • Molecular Docking Studies : Computational studies have suggested that the compound may interact favorably with key biological targets involved in cancer progression. Molecular docking simulations indicated strong binding affinities with proteins associated with tumor growth and survival .
  • Comparative Analysis : In comparative studies with known anticancer agents like etoposide, the synthesized compounds exhibited comparable or superior efficacy against certain cancer cell lines .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2,5-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and how can reaction conditions be optimized?

  • Answer : Synthesis involves sequential heterocycle formation (triazolo-pyridazine core) followed by thioacetamide coupling. Key steps include:

  • Triazole ring closure : Requires nitro-group reduction and cyclization under acidic conditions (e.g., HCl/EtOH, 70–80°C) .
  • Thioether bond formation : Achieved via nucleophilic substitution between a thiol intermediate and chloroacetamide derivatives, using polar aprotic solvents (DMF or DMSO) and bases like triethylamine to enhance reactivity .
  • Optimization : Reaction yields improve with controlled temperature (±5°C tolerance), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy, fluorophenyl groups) and confirms thioether linkage via sulfur-induced deshielding .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ ion for C₂₃H₂₀FN₅O₃S) and detects isotopic patterns from fluorine .
  • HPLC : Reversed-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% typical) and monitors degradation under stress conditions (e.g., heat, light) .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) via fluorescence-based assays (IC₅₀ determination) due to triazolo-pyridazine’s ATP-binding pocket affinity .
  • Antimicrobial activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi, given sulfur-containing analogs’ membrane disruption potential .
  • Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify selective toxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on phenyl rings) influence bioactivity?

  • Answer : Substituent effects are quantified via SAR studies:

Substituent Position Effect on Activity Source
2,5-Dimethoxy (phenyl)↑ Solubility, ↓ CYP450 metabolism
3-Fluoro (phenyl)↑ Electron-withdrawing effect → Enhanced target binding
Triazolo-pyridazine core↑ Rigidity → Improved kinase inhibition
  • Methoxy groups enhance pharmacokinetics but may reduce potency; fluorine increases target affinity but risks metabolic instability .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

  • Answer : Discrepancies (e.g., in vitro vs. in vivo efficacy) arise from:

  • Physicochemical factors : Poor solubility (logP >5) limits bioavailability; address via prodrug design (e.g., phosphate esters) .
  • Metabolic instability : Fluorophenyl groups may undergo hepatic glucuronidation. Use LC-MS/MS to identify metabolites in microsomal assays .
  • Off-target effects : Employ CRISPR-Cas9 gene-edited cell lines to validate target specificity .

Q. What computational methods are effective for predicting binding modes and optimizing lead derivatives?

  • Answer :

  • Molecular docking (AutoDock Vina, Glide) : Simulate interactions with kinase ATP pockets; prioritize derivatives with hydrogen bonds to hinge regions (e.g., pyridazine N-atoms) .
  • MD simulations (GROMACS) : Assess binding stability (>50 ns runs) and identify conformational changes in target proteins .
  • QSAR models : Use 3D descriptors (e.g., CoMFA, CoMSIA) to correlate substituent electronegativity with IC₅₀ values .

Methodological Notes

  • Controlled Experiments : Replicate synthesis and bioassays ≥3 times; report mean ± SEM with ANOVA for statistical rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.